(7R)-7-hydroxyoctanoic acid

Description

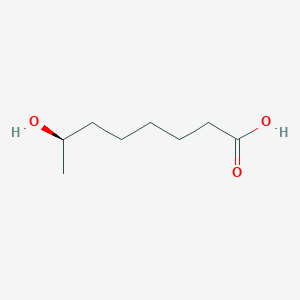

Structure

3D Structure

Properties

Molecular Formula |

C8H16O3 |

|---|---|

Molecular Weight |

160.21 g/mol |

IUPAC Name |

(7R)-7-hydroxyoctanoic acid |

InChI |

InChI=1S/C8H16O3/c1-7(9)5-3-2-4-6-8(10)11/h7,9H,2-6H2,1H3,(H,10,11)/t7-/m1/s1 |

InChI Key |

OFCMTSZRXXFMBQ-SSDOTTSWSA-N |

SMILES |

CC(CCCCCC(=O)O)O |

Isomeric SMILES |

C[C@H](CCCCCC(=O)O)O |

Canonical SMILES |

CC(CCCCCC(=O)O)O |

Origin of Product |

United States |

Biosynthetic Pathways and Enzymology of 7r 7 Hydroxyoctanoic Acid

Precursor Derivation and Initial Biotransformations in Diverse Organisms

The biosynthesis of (7R)-7-hydroxyoctanoic acid begins with the common medium-chain saturated fatty acid, octanoic acid. nih.govacs.org This eight-carbon chain serves as the fundamental backbone for the subsequent, highly specific hydroxylation event. In biological systems, fatty acids like octanoic acid are typically activated before they can undergo further metabolic transformations. This activation is a crucial initial biotransformation step, commonly involving the conversion of the fatty acid into its coenzyme A (CoA) thioester, octanoyl-CoA. This activation primes the molecule for interaction with various metabolic enzymes, including the hydroxylases that play a central role in this pathway.

While octanoic acid is the direct precursor, its availability within an organism is subject to the broader landscape of fatty acid metabolism. It can be generated through the β-oxidation of longer-chain fatty acids or synthesized de novo from smaller precursor molecules. nih.gov The nematode Caenorhabditis elegans, for instance, is known to produce ascarosides, which are complex signaling molecules. ebi.ac.uk One such ascaroside, ascr#14, is a derivative of this compound, indicating that this nematode possesses a pathway to synthesize this specific chiral molecule from its fatty acid pools. ebi.ac.uk

Enzymatic Mechanisms Governing the Stereospecific Hydroxylation at the C-7 Position

The defining step in the formation of this compound is the stereospecific introduction of a hydroxyl group at the C-7 position of the octanoic acid chain. This is an (ω-1) hydroxylation, a chemically challenging reaction that requires a powerful and selective biocatalyst to overcome the inertness of the C-H bond. nih.gov The stereochemistry of this reaction is critical, producing the (R)-enantiomer exclusively. Non-enzymatic oxidation processes, by contrast, typically result in racemic mixtures, highlighting the precision of the enzymatic mechanism. nih.gov

Characterization of Hydroxylase Enzymes Involved in this compound Synthesis

The primary candidates for catalyzing the (ω-1) hydroxylation of fatty acids are enzymes from the cytochrome P450 (CYP) monooxygenase superfamily and, potentially, unspecific peroxygenases (UPOs). nih.govacs.org

Cytochrome P450 Monooxygenases (CYPs): These heme-thiolate proteins are renowned for their ability to catalyze a wide range of oxidative reactions, including the highly selective hydroxylation of non-activated C-H bonds. nih.gov While many bacterial CYPs, such as those from the CYP153 family, are known for their high regioselectivity toward the terminal (ω) carbon of alkanes and fatty acids, other CYP families exhibit different selectivities. acs.org The formation of this compound requires an enzyme with high regio- and stereoselectivity for the sub-terminal (ω-1) position. Although the specific CYP enzyme responsible for synthesizing the (7R) isomer has not been definitively identified, the existence of (7R)-hydroxyoctanoic acid derivatives in nature, such as in C. elegans and certain fungi, strongly points to a CYP-mediated pathway. ebi.ac.ukscispace.com

Unspecific Peroxygenases (UPOs): UPOs are heme-containing enzymes that utilize hydrogen peroxide to perform a variety of oxyfunctionalization reactions. acs.org Studies have shown that UPOs can hydroxylate octanoic acid at multiple positions, including C-7. acs.org However, the stereoselectivity of this reaction by wild-type UPOs has not been fully established, with some studies explicitly stating a lack of information on the absolute stereochemistry of the products. acs.org Engineering efforts have successfully altered the stereoselectivity of related enzymes, suggesting that specific UPOs capable of producing the (7R) isomer could exist in nature or be developed. researchgate.net

The table below summarizes the key characteristics of the enzyme families implicated in this biosynthesis.

| Enzyme Family | Prosthetic Group | Typical Oxidant | Key Characteristics in Fatty Acid Hydroxylation |

| Cytochrome P450s | Heme | O₂ + NAD(P)H | High regio- and stereoselectivity; require reductase partner enzymes. |

| Unspecific Peroxygenases | Heme | H₂O₂ | Do not require redox partners; broad substrate scope. |

Cofactor Requirements and Reaction Kinetics of Relevant Enzymes

The catalytic cycles of CYPs and UPOs are distinct, which is reflected in their different cofactor requirements.

Cytochrome P450 Systems: As monooxygenases, CYPs require two electrons to activate molecular oxygen. These electrons are typically supplied by the reduced cofactors NADH or NADPH. acs.org However, CYPs cannot interact with these electron donors directly. They rely on one or more redox partner proteins to shuttle electrons from NAD(P)H to the P450 heme center where oxygen activation and substrate hydroxylation occur. researchgate.net The reaction kinetics are dependent on the specific P450 enzyme, its redox partner(s), and the substrate, but P450s are generally capable of highly efficient and selective catalysis.

Microbial and Fungal Biosynthesis of this compound

Evidence for the biosynthesis of this compound is found across different biological kingdoms, pointing to convergent or divergent evolutionary paths for this specific metabolic capability.

Identification of Specific Biosynthetic Pathways in Bacteria

Bacteria are a rich source of P450 enzymes with diverse functions in fatty acid metabolism. researchgate.net While many bacterial species have been identified that can hydroxylate fatty acids, the specific pathways leading to this compound are not yet well-defined in the literature. Research has often focused on terminal (ω) or other sub-terminal hydroxylations (e.g., α or β positions). The characterization of bacterial enzymes that perform (ω-1) hydroxylation on medium-chain fatty acids with high (R)-stereoselectivity remains an area for future investigation.

Biosynthetic Routes in Fungi and Yeast

The fungal kingdom presents compelling evidence for the synthesis of this compound. An endophytic fungus, Phoma sp., isolated from Fagonia cretica, has been shown to produce (4R, 7R)-4,7-dihydroxyoctanoic acid. scispace.com The presence of the (7R) stereocenter in this metabolite is a strong indicator that this fungus possesses a highly stereoselective hydroxylase capable of acting at the C-7 position of an octanoic acid precursor. Fungi, including various species of Phoma, are known to produce a vast array of secondary metabolites, often synthesized by complex biosynthetic gene clusters that can include specialized P450 enzymes. nih.govresearchgate.net

Furthermore, several fungal CYPs, such as those from Fusarium oxysporum, have been characterized for their ability to hydroxylate fatty acids, though these specific examples showed selectivity for the terminal (ω) position of octanoic acid. researchgate.net The engineering of yeast, such as Saccharomyces cerevisiae, to express fungal P450s has become a common strategy for producing valuable hydroxy fatty acids, demonstrating the potential of these systems for targeted synthesis. researchgate.net

The existence of the (7R) isomer in the nematode C. elegans as part of the ascaroside ascr#14 further underscores the presence of this specific biosynthetic capability in eukaryotes. ebi.ac.uk While the exact enzymatic pathway in the nematode is still under investigation, it confirms that the stereospecific (ω-1) hydroxylation of octanoic acid is a targeted biological process. ebi.ac.uk

Plant-Based Biosynthesis of this compound and Related Derivatives

The direct biosynthetic pathway for this compound in plants is not extensively documented in scientific literature. However, the production of other medium-chain length hydroxy fatty acids in plants, particularly as precursors for biopolymers, offers significant insights into the plausible enzymatic reactions and metabolic routes that could lead to its formation.

Plants are known to synthesize a variety of hydroxy fatty acids, which primarily serve as components of the protective polymers cutin and suberin. The biosynthesis of these compounds often involves the hydroxylation of fatty acids by cytochrome P450 monooxygenases.

Research into the production of medium-chain-length polyhydroxyalkanoates (MCL-PHAs) in transgenic plants has shed light on the plant's capability to produce various (R)-3-hydroxyacyl-CoAs from the fatty acid β-oxidation pathway. In a study involving Arabidopsis thaliana engineered to produce MCL-PHAs, 3-hydroxyoctanoic acid was identified as a major monomer, accounting for a significant fraction of the polymer's composition. pnas.org This indicates that the β-oxidation of fatty acids in plants can generate a pool of (R)-3-hydroxyacyl-CoA intermediates. pnas.org

The formation of these (R)-3-hydroxyacyl-CoAs is hypothesized to occur through the action of enzymes such as enoyl-CoA hydratase II and R-3-hydroxyacyl-CoA epimerase during the oxidation of unsaturated fatty acids. pnas.org While this research focuses on 3-hydroxyoctanoic acid, it establishes a precedent for the generation of hydroxylated octanoic acid derivatives within plant metabolic pathways.

For the specific case of this compound, its formation would likely involve a different class of enzymes, namely cytochrome P450 monooxygenases capable of ω-1 hydroxylation. While the direct evidence for an enzyme with this specific activity on octanoic acid in plants is scarce, plant cytochrome P450s are known for their diverse substrate specificities and hydroxylation capabilities. For instance, plant CYP94C1 from Arabidopsis thaliana is known to be involved in ω-oxidation of fatty acids. researchgate.net

It is also noteworthy that this compound is a known metabolite in the nematode Caenorhabditis elegans, where it is a component of ascaroside pheromones. ebi.ac.uk This confirms the biological relevance and natural origin of this specific enantiomer, although it does not directly inform on its biosynthesis in plants.

Detailed Research Findings

The following table summarizes key findings from research on the biosynthesis of hydroxyoctanoic acids and related compounds in various organisms, providing a comparative context for potential plant-based pathways.

| Organism/System | Compound(s) Produced | Key Enzymes/Pathways | Research Focus |

| Arabidopsis thaliana (transgenic) | 3-Hydroxyoctanoic acid (as part of MCL-PHA) | Fatty acid β-oxidation, Enoyl-CoA hydratase II, R-3-hydroxyacyl-CoA epimerase | Production of bioplastics in plants. pnas.org |

| Saccharomyces cerevisiae (engineered) | 8-Hydroxyoctanoic acid | Mutated Fatty Acid Synthase (FAS), Cytochrome P450 monooxygenase (CYP) | De novo biosynthesis of ω-hydroxy fatty acids. researchgate.netnih.gov |

| Escherichia coli (engineered) | ω-Hydroxyoctanoic acid | AlkBGT hydroxylation system from Pseudomonas putida | Bioconversion of octanoic acid. rice.edufrontiersin.org |

| Caenorhabditis elegans | This compound (as part of ascr#14) | Not fully elucidated, likely involves fatty acid metabolism. | Pheromone biosynthesis and chemical communication. ebi.ac.uk |

Metabolic Fates and Downstream Bioconversions of 7r 7 Hydroxyoctanoic Acid

Integration of (7R)-7-Hydroxyoctanoic Acid into Broader Fatty Acid Metabolic Networks

This compound is integrated into fatty acid metabolism primarily through the ω-oxidation pathway. This pathway serves as an alternative to the more common β-oxidation, particularly for medium-chain fatty acids (MCFAs) or when β-oxidation is metabolically impaired. wikipedia.org The enzymes for ω-oxidation are typically located in the smooth endoplasmic reticulum of liver and kidney cells in vertebrates. wikipedia.org

The formation of 7-hydroxyoctanoic acid occurs via (ω-1)-hydroxylation, where a hydroxyl group is introduced at the carbon atom adjacent to the terminal methyl group (the ω-1 position) of octanoic acid. nih.govnih.gov This reaction is catalyzed by cytochrome P450 (CYP) monooxygenases. nih.govnih.gov For instance, certain isoforms of the CYP4 family are known to hydroxylate fatty acids at the ω and (ω-1) positions. nih.govnih.gov Once formed, 7-hydroxyoctanoic acid can be further oxidized. The secondary alcohol group can be oxidized to a ketone, forming 7-oxooctanoic acid. The molecule can then enter pathways leading to dicarboxylic acids, which can eventually be metabolized via β-oxidation from either end of the carbon chain. wikipedia.org In cases of metabolic disorders such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, the flux through the ω-oxidation pathway increases, leading to an accumulation of metabolites like 7-hydroxyoctanoic acid. hmdb.ca

Enzymatic Transformations of this compound to Other Bioactive Molecules

This compound is a substrate for several enzymatic transformations that lead to the production of diverse bioactive compounds, including various derivatives and cyclic structures.

The primary enzymatic transformations of the 7-hydroxyoctanoyl moiety involve oxidation and conjugation rather than simple conversion back to octanoic acid. In humans, a key metabolic fate is conjugation with glucuronic acid for detoxification and excretion, a process detailed in section 3.4. ebi.ac.uknih.gov

In the nematode Caenorhabditis elegans, this compound is a structural component of ascarosides. The entire ascaroside molecule, not just the fatty acid portion, is the substrate for further enzymatic modifications. The fatty acid side chain can be shortened through peroxisomal β-oxidation. For example, an ascaroside with a 7-carbon (ω-1)-hydroxylated side chain can be processed by an ACOX-1/ACOX-3 heterodimer (acyl-CoA oxidase) in the first step of a β-oxidation cycle to yield a molecule with a shorter 5-carbon side chain. pnas.org This tailoring of the side chain alters the biological function of the ascaroside pheromone. nih.gov

This compound is a direct precursor to lactones through intramolecular esterification (lactonization). This cyclization can occur spontaneously under acidic conditions but is also facilitated enzymatically. nih.govnih.gov The formation of 7-hydroxyoctanoic acid from octanoic acid can be catalyzed by fungal unspecific peroxygenases (UPOs), versatile heme-thiolate enzymes that perform a wide range of oxyfunctionalization reactions. nih.govnih.govfrontiersin.org

Research has shown that different UPOs exhibit distinct regioselectivity when acting on octanoic acid. While many UPOs favor hydroxylation at the C4 and C5 positions to form γ- and δ-lactones, the UPO from Coprinopsis cinerea (TruUPO) shows significant activity at the C7 position. nih.govacs.org This enzymatic hydroxylation yields 7-hydroxyoctanoic acid, which subsequently cyclizes. Due to the position of the hydroxyl group, this would lead to the formation of an 8-membered lactone ring (an ε-lactone), though the most commonly reported products of UPO action on MCFAs are the more stable 5- and 6-membered γ- and δ-lactones. nih.govnih.gov

| Enzyme Source | Product Distribution (%) at Carbon Position | |||||

|---|---|---|---|---|---|---|

| C2 | C3 | C4 | C5 | C6 | C7 | |

| DcaUPO (Dictyostelium capillaroideum) | <1 | 3 | 78 | 17 | 1 | 1 |

| HspUPO (Hyphodontia sp.) | 1 | 8 | 61 | 17 | 3 | 10 |

| TruUPO (Coprinopsis cinerea) | 1 | 20 | 47 | 14 | 3 | 14 |

Values represent the percentage of total hydroxylated and oxo acid products formed at each carbon position of the octanoic acid chain. Values for C4 and C5 include the corresponding lactones. nih.gov

Role of this compound as a Metabolic Intermediate in Specific Organisms

The role of this compound as a metabolic intermediate is well-defined in several organisms, ranging from nematodes to humans.

Caenorhabditis elegans : In this model nematode, this compound is a crucial building block for a class of signaling molecules called ascarosides. nih.gov Specifically, it forms the fatty acid side chain of ascr#14, which is created by the formal condensation of the hydroxyl group of this compound with the sugar ascarylose (B1226638). ebi.ac.uk These ascarosides function as pheromones that regulate developmental timing and social behaviors. nih.gov The biosynthesis and modification of these molecules, including the shortening of the 7-hydroxyoctanoyl side chain, allow the organism to generate diverse chemical signals that communicate information about its metabolic state and environmental conditions. nih.gov

Humans : In human metabolism, 7-hydroxyoctanoic acid emerges as a metabolite from the oxidation of medium-chain fatty acids, which are abundant in diets containing medium-chain triglycerides (MCTs). ebi.ac.uknih.gov Its presence in urine is particularly noted in infants on MCT-rich formulas and in individuals with genetic disorders affecting β-oxidation, such as MCAD deficiency. nih.govhmdb.ca Under these conditions, the fatty acid metabolic load is shunted towards the ω-oxidation pathway, leading to the formation and subsequent excretion of (ω-1)-hydroxylated acids like 7-hydroxyoctanoic acid. nih.gov

Fungi : Various fungal species are capable of producing 7-hydroxyoctanoic acid through the action of UPOs on octanoic acid. nih.govacs.org For example, UPOs from Agrocybe aegerita and Coprinopsis cinerea can catalyze this (ω-1)-hydroxylation. nih.govfrontiersin.org In these organisms, the transformation is part of a broader metabolic capability to functionalize hydrocarbons and fatty acids, potentially for detoxification or to produce bioactive secondary metabolites.

Degradation and Turnover Mechanisms for this compound

The degradation and clearance of this compound depend on the organism and its metabolic context.

In humans, the primary mechanism for the turnover and elimination of 7-hydroxyoctanoic acid is through conjugation with glucuronic acid. ebi.ac.uknih.gov This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), a family of enzymes that transfer a glucuronic acid moiety from UDP-glucuronic acid to a substrate. eur.nl This process, known as glucuronidation, significantly increases the water solubility of the molecule, facilitating its excretion in the urine as 7-hydroxyoctanoyl β-D-glucuronide. nih.govhmdb.ca This pathway is a major route for the detoxification and clearance of various xenobiotics and endogenous metabolites. eur.nl

In C. elegans, the degradation of the 7-hydroxyoctanoyl moiety occurs while it is part of a larger ascaroside molecule. The fatty acid side chain is subject to shortening via peroxisomal β-oxidation. pnas.orgnih.gov This process involves a series of enzymatic reactions that sequentially remove two-carbon units from the carboxylic end of the side chain. This metabolic tailoring is not for degradation in the sense of catabolic energy production, but rather a biosynthetic mechanism to convert one type of signaling molecule into another, thereby altering its biological message in response to environmental cues. nih.gov

Biological Roles and Mechanistic Actions of 7r 7 Hydroxyoctanoic Acid

Involvement in Microbial Communication and Quorum Sensing Systems

Quorum sensing (QS) is a cell-to-cell communication process that allows bacteria to monitor their population density and coordinate gene expression in response to the concentration of small, secreted signal molecules known as autoinducers. mdpi.comnih.gov This collective behavior enables bacteria to control various processes, including virulence, biofilm formation, and the production of secondary metabolites. nih.govresearchgate.net While direct evidence for (7R)-7-hydroxyoctanoic acid as a primary autoinducer in bacteria is not extensively documented, its structural characteristics and its role as a parent compound to signaling molecules in other organisms suggest a potential for involvement in microbial communication.

Although specific studies detailing the direct impact of this compound on bacterial gene expression are limited, the principle of molecular mimicry provides a plausible mechanism for its potential involvement. The hydrocarbon chain and hydroxyl group of this compound could allow it to interact with bacterial receptor proteins, potentially leading to either agonistic or antagonistic effects on QS-regulated gene expression.

Nematodes, which are in constant interaction with soil bacteria, produce a diverse library of ascarosides. It is plausible that some of these molecules, derived from this compound, could be perceived by bacteria, influencing their behavior. Conversely, bacteria might produce molecules that interfere with nematode signaling. This chemical crosstalk is an active area of research, with the potential to reveal novel mechanisms of symbiotic and pathogenic interactions.

Regulation of Gene Expression in Bacterial Populations by this compound

Precursor Role in Phytohormone Synthesis and Plant Stress Responses

In the plant kingdom, this compound is structurally related to key intermediates in the biosynthesis of jasmonates, a class of phytohormones that play crucial roles in regulating plant growth, development, and responses to a wide range of biotic and abiotic stresses. nih.govnih.gov

The biosynthesis of jasmonic acid (JA) occurs via the octadecanoid pathway, which is initiated from α-linolenic acid. d-nb.inforesearchgate.net A key intermediate in this pathway is 12-oxo-phytodienoic acid (OPDA), which is then reduced to 3-oxo-2-(2′(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0). nih.govuni-hohenheim.de The final steps in the formation of JA involve the shortening of the octanoic acid side chain of OPC-8:0 through several rounds of β-oxidation within the peroxisome. researchgate.netuni-hohenheim.de

While this compound is not a direct intermediate in the main jasmonate biosynthetic pathway, its structure is highly relevant. The process of β-oxidation that shortens the C8 side chain of OPC-8:0 involves hydroxylated intermediates. Therefore, understanding the metabolism of compounds like this compound provides insights into the enzymatic machinery and the types of chemical transformations that occur during jasmonate synthesis.

Table 1: Key Enzymes in the Peroxisomal Stage of Jasmonate Biosynthesis

| Enzyme | Abbreviation | Function |

| OPDA Reductase | OPR3 | Reduces the cyclopentenone ring of OPDA to form OPC-8:0. nih.govuni-hohenheim.de |

| Acyl-CoA Synthetase | ACS | Activates the carboxylic acid side chain to a CoA ester for entry into β-oxidation. nih.gov |

| Acyl-CoA Oxidase | ACX | Catalyzes the first step of β-oxidation. nih.gov |

| Multifunctional Protein | MFP | Possesses 2-trans-enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase activities. nih.gov |

| 3-Ketoacyl-CoA Thiolase | KAT | Catalyzes the final thiolytic cleavage step in β-oxidation. nih.gov |

This table is based on data from the provided search results.

Jasmonates are central regulators of plant defense against insect herbivores and certain pathogens. nih.gov They trigger the expression of a wide array of defense-related genes, leading to the production of secondary metabolites and defensive proteins. nih.gov Given the structural relationship of this compound to jasmonate precursors, its presence or the presence of its metabolites could potentially modulate these defense responses.

Furthermore, plants can recognize and metabolize signaling molecules from other organisms, such as the ascarosides produced by nematodes. nih.gov Plants can take up ascr#18, a nematode pheromone, and metabolize it via peroxisomal β-oxidation into shorter-chain ascarosides that act as repellents. nih.gov This demonstrates that plants have the enzymatic machinery to process molecules with structures similar to this compound and can utilize them to their defensive advantage. This plant-mediated editing of external signals highlights a sophisticated layer of interaction in the rhizosphere. nih.gov

Contribution to Jasmonate Pathway Biosynthesis

Regulation of Cellular Processes in Model Organisms (e.g., Yeast, Nematodes)

The biological significance of this compound is particularly evident in the nematode Caenorhabditis elegans, where it serves as a fundamental building block for a class of signaling molecules called ascarosides. ebi.ac.uk

In the model organism Saccharomyces cerevisiae (yeast), fatty acid metabolism, including β-oxidation, is a well-studied process that occurs in peroxisomes. nih.gov While specific regulatory roles for this compound in yeast have not been extensively detailed, the organism is known to metabolize various hydroxy fatty acids. researchgate.net Studies on the biotransformation of similar compounds in yeast can provide insights into the potential metabolic fate and cellular impact of this compound.

The most profound regulatory role of this compound is observed in nematodes. It is the functional parent of ascr#14, an (ω−1)-hydroxy fatty acid ascaroside. ebi.ac.uk Ascarosides are a modular family of signaling molecules that regulate crucial life history events and behaviors in C. elegans and other nematodes. caltech.edunih.gov These molecules consist of the dideoxysugar ascarylose (B1226638) attached to a fatty-acid-like side chain, which is often derived from precursors like this compound. ebi.ac.uknih.gov

The biosynthesis of ascarosides involves the peroxisomal β-oxidation of long-chain fatty acids to generate the varied side chains that characterize this family of molecules. caltech.edunih.gov The diversity in ascaroside structure, which is generated by variations in side-chain length and further chemical modifications, is directly linked to their diverse biological functions. nih.govmdpi.com

Table 2: Examples of Ascarosides and Their Biological Functions in C. elegans

| Ascaroside | Function(s) |

| ascr#1 | Component of the dauer pheromone. nih.gov |

| ascr#2 | Major component of the population density signal (dauer pheromone). plos.org |

| ascr#3 | Potent component of the male-attracting pheromone. plos.org |

| ascr#8 | Component of the male-attracting pheromone. plos.org |

| ascr#14 | A metabolite of C. elegans. ebi.ac.uk |

This table is based on data from the provided search results.

The production and secretion of different ascarosides are tightly regulated depending on the developmental stage, sex, and environmental conditions of the nematode. plos.org This differential regulation allows for a nuanced chemical language that communicates detailed information about the individual's life history and metabolic state to others in the population. nih.gov Therefore, this compound, as a precursor to these vital signaling molecules, is fundamental to the regulation of development, reproduction, and social behavior in nematodes.

Influence on Lipid Droplet Dynamics

Lipid droplets (LDs) are dynamic organelles central to lipid and energy homeostasis, originating from the endoplasmic reticulum to store neutral lipids like triacylglycerols and sterol esters. nih.govlipotype.comfrontiersin.org Their primary roles include buffering cellular fatty acid levels to prevent lipotoxicity and providing lipids for energy production or membrane synthesis. lipotype.comnih.gov The formation and degradation of LDs are tightly regulated processes coupled to the metabolic state of the cell. nih.gov

While direct studies on the influence of this compound on lipid droplet dynamics are not available, the accumulation of LDs is a known hallmark of inflammatory responses in immune cells like microglia. nih.gov Pro-inflammatory stimuli can lead to an increase in the size and number of LDs, which are thought to play a role in inflammatory processes, potentially by sequestering fatty acids like arachidonic acid for the synthesis of eicosanoids. nih.gov Given that related hydroxy fatty acids are involved in inflammatory signaling, this compound may participate in these pathways, with lipid droplets acting as crucial hubs for its metabolism or sequestration. The sequestration of fatty acids into LDs is a protective mechanism to counteract potential membrane disruption and oxidative stress. lipotype.com

Impact on Mitochondrial Function

Mitochondria are central to cellular energy production, and their function can be significantly modulated by fatty acids. Medium-chain fatty acids (MCFAs), a class to which this compound belongs, are notable for their carnitine-independent entry into mitochondria for subsequent β-oxidation. nih.gov This process provides reducing equivalents (NADH, FADH₂) to the electron transport chain, thereby fueling oxidative phosphorylation and ATP synthesis. nih.gov

Research on various MCFAs demonstrates their capacity to enhance mitochondrial respiration. Studies using human endothelial cells and monocytes have shown that MCFAs can increase mitochondrial respiratory capacity, even under inflammatory conditions mimicked by TNF-α treatment. nih.gov In primary neurons, the medium-chain fatty acid octanoate (B1194180) was found to significantly increase basal respiration. biorxiv.org Similarly, in C2C12 muscle cells, caprylic acid (C8) enhanced both mitochondrial respiratory function and glycolysis. mdpi.com These findings suggest that MCFAs are effective and safe energy sources that can help restore mitochondrial respiration. mdpi.comnih.gov While direct data for this compound is limited, its structural classification as a medium-chain fatty acid suggests it likely serves as a substrate for mitochondrial β-oxidation, thereby influencing cellular energy status. mdpi.comnih.gov

Interactions with Enzyme Systems and Receptor Proteins

Allosteric Modulation of Enzyme Activity

Allosteric modulation is a key mechanism of biological regulation where a molecule binds to a site on a protein (an allosteric site) that is distinct from the active site, causing a conformational change that alters the protein's activity. libretexts.orgnih.gov This can either enhance (positive modulation) or inhibit (negative modulation) the protein's function. libretexts.org

While there is no direct evidence of this compound acting as an allosteric modulator, it is a well-established principle that fatty acids and their derivatives can regulate enzyme activity through this mechanism. escholarship.orgresearchgate.net A prominent example is the allosteric regulation of lipoxygenases (LOXs), enzymes that catalyze the oxidation of polyunsaturated fatty acids. escholarship.orgnih.gov In some human LOXs, specific hydroxy fatty acid products can bind to an allosteric site, which in turn modulates substrate specificity and the rate-limiting steps of catalysis. escholarship.orgnih.gov For instance, the activity of human epithelial 15-lipoxygenase-2 (h15-LOX-2) is allosterically affected by 13-(S)-hydroxyoctadecadienoic acid (13S-HODE), which alters the enzyme's substrate preference. acs.org This demonstrates that hydroxy fatty acids can function as allosteric effectors, providing a potential, though currently unconfirmed, mechanism by which this compound could regulate specific enzyme systems.

Advanced Analytical Methodologies for 7r 7 Hydroxyoctanoic Acid

Chromatographic Techniques for Enantiomeric Separation and Quantification

Chromatographic methods are fundamental for separating (7R)-7-hydroxyoctanoic acid from its stereoisomer and other matrix components. The development of chiral analysis techniques is of paramount importance, as different enantiomers of a compound can exhibit significant variations in their biological activities. researchgate.net

Gas chromatography coupled with mass spectrometry (GC-MS) is a high-resolution technique well-suited for the analysis of volatile compounds like fatty acid derivatives. mdpi.com For chiral compounds such as 7-hydroxyoctanoic acid, which are not directly separable on standard achiral columns, chemical derivatization is a crucial prerequisite for enantiomeric resolution. researchgate.netdoi.org This indirect approach involves converting the enantiomers into diastereomeric derivatives using a chiral derivatizing agent. These diastereomers, having different physical properties, can then be separated on a conventional achiral GC column.

A common strategy involves the esterification of the carboxylic acid group with a chiral alcohol, such as (-)-menthol, followed by acylation of the hydroxyl group. doi.org An alternative method, O-(-)-menthoxycarbonylation, introduces a new chiral center at the hydroxyl group, forming diastereomeric amide derivatives that can be effectively resolved. doi.org Another derivatization technique used prior to GC-MS analysis is silylation, which has been employed to separate various hydroxy fatty acid positional isomers, including 7-hydroxyoctanoic acid. nih.gov The selection of the derivatization agent is critical as it influences chromatographic resolution. doi.org

Table 1: Derivatization Strategies for Chiral GC-MS Analysis of Hydroxy Acids

| Derivatization Approach | Reagents | Target Functional Group(s) | Principle of Separation | Reference |

|---|---|---|---|---|

| Diastereomeric Esterification | L-menthol, Acetyl Chloride | Carboxyl, Hydroxyl | Formation of diastereomeric esters | researchgate.net |

| Diastereomeric Amidation | (-)-Menthyl Chloroformate, Triethylamine, tert-Butylamine | Hydroxyl, Carboxyl | Formation of O-(-)-menthoxycarbonylated amide diastereomers | doi.org |

| Silylation | Silylating agents (e.g., BSTFA) | Hydroxyl, Carboxyl | Increases volatility and allows separation of isomers | nih.gov |

High-Performance Liquid Chromatography (HPLC) is a highly versatile and powerful technique for the analytical and preparative separation of enantiomers. phenomenex.com Direct chiral separation is often achieved using chiral stationary phases (CSPs), which contain a single enantiomer of a chiral compound that can interact stereoselectively with the analytes. phenomenex.com The selection of the appropriate CSP is often empirical, based on the structure of the compound and previous successful separations of related molecules. phenomenex.com

For hydroxy acids, enantioselective HPLC coupled with mass spectrometry has been instrumental in determining the structure of complex molecules that include the this compound moiety as a substructure. ijrpc.comclockss.org While direct applications on this compound are not extensively detailed in the cited literature, the principles are widely applied. For instance, the analysis of synthetic intermediates like (3S,7R)-3-Benzyloxy-7-hydroxyoctanoic acid relies on HPLC for purification and characterization. clockss.org

An alternative to HPLC is Capillary Electrophoresis (CE), which can achieve direct chiral separation of hydroxy acids without derivatization. researchgate.net This method uses a chiral selector, such as the macrocyclic antibiotic vancomycin, added to the background electrolyte, which allows for high-resolution separation of various hydroxy acid enantiomers and stereoisomers. researchgate.net

Table 2: Chiral Selectors and Stationary Phases for Enantioseparation of Hydroxy Acids

| Technique | Chiral Selector / Stationary Phase Type | Principle | Applicability | Reference |

|---|---|---|---|---|

| Chiral HPLC | Polysaccharide-based (e.g., cellulose, amylose (B160209) derivatives) | Formation of transient diastereomeric complexes via hydrogen bonding, dipole-dipole interactions | Broad applicability for a wide range of chiral compounds | phenomenex.com |

| Chiral HPLC | Pirkle-type (e.g., (R,R)-Whelk-O 1) | π-π interactions, hydrogen bonding, dipole stacking | Separation of compounds with aromatic rings or other π-systems | phenomenex.com |

| Chiral CE | Vancomycin | Inclusion complexation, electrostatic and hydrogen bonding interactions | Direct separation of aliphatic and aromatic hydroxy acids without derivatization | researchgate.net |

Chiral Gas Chromatography-Mass Spectrometry (GC-MS) for Stereoisomer Analysis

Mass Spectrometry-Based Approaches for Detection in Complex Biological Matrices

Mass spectrometry (MS) is indispensable for the detection and quantification of this compound, particularly at low concentrations in complex biological samples such as plasma, urine, and exhaled breath. nih.govlipidmaps.orgnih.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides exceptional sensitivity and selectivity for quantifying target analytes in complex mixtures. nih.gov This technique is particularly valuable for trace analysis of hydroxy acids in biological fluids. nih.gov Carboxylic acids can be challenging to retain on standard reversed-phase LC columns; therefore, derivatization is sometimes employed to improve chromatographic behavior and enhance ionization efficiency for MS detection. nih.gov

One study compared derivatization with 3-nitrophenylhydrazine (B1228671) (3-NPH) versus aniline (B41778) for carboxylic acid analysis, concluding that 3-NPH provided more reliable and complete derivatization, leading to accurate quantification in matrices like ruminal fluid. nih.gov The high selectivity of tandem MS is achieved through selected reaction monitoring (SRM), where a specific precursor ion is selected and fragmented to produce characteristic product ions, minimizing interferences from the matrix.

Table 3: Example LC-MS/MS Parameters for Hydroxy Acid Analysis

| Parameter | Description | Example | Reference |

|---|---|---|---|

| Derivatization Agent | To enhance retention and ionization | 3-Nitrophenylhydrazine (3-NPH) | nih.gov |

| Ionization Mode | To form charged ions for MS analysis | Negative Electrospray Ionization (ESI-) | nih.gov |

| Precursor Ion [M-H]⁻ | The deprotonated molecule of the analyte | For C₈H₁₆O₃: m/z 159.1 | lipidmaps.org |

| Product Ions | Specific fragments for confirmation and quantification | e.g., loss of H₂O, loss of CO₂ | lipidmaps.org |

High-resolution mass spectrometry (HRMS), often coupled with ultra-high-performance liquid chromatography (UHPLC), is a cornerstone of untargeted metabolomics. nih.govsemanticscholar.org This approach allows for the simultaneous detection of thousands of metabolites in a single analysis. HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, provide highly accurate mass measurements (typically <5 ppm), enabling the confident determination of elemental compositions. nih.govlipidmaps.org

In the context of this compound, UHPLC-HRMS has been used to detect its presence in untargeted metabolomics screens for inborn errors of metabolism. nih.gov It has also been instrumental in identifying isomers of hydroxyoctanoic acid in exhaled breath condensate. lipidmaps.org In such studies, the combination of accurate mass, retention time, and fragmentation patterns (MS/MS spectra) compared against authentic standards or databases allows for unambiguous identification. lipidmaps.org

Table 4: High-Resolution Mass Spectrometry Data for 7-Hydroxyoctanoic Acid

| Parameter | Value | Significance | Reference |

|---|---|---|---|

| Molecular Formula | C₈H₁₆O₃ | Determined from accurate mass measurement | lipidmaps.orgbiosynth.com |

| Monoisotopic Mass | 160.10994 Da | Theoretical exact mass of the neutral molecule | N/A (Calculated) |

| Precursor Ion [M-H]⁻ (Negative Mode) | 159.1027 Da | Deprotonated molecule observed in the mass spectrometer | lipidmaps.org |

| Mass Accuracy | 1-5 ppm | High accuracy confirms the elemental composition, distinguishing from other isobaric compounds | nih.govlipidmaps.org |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation and metabolite Identification in Research Contexts

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the de novo structural and stereochemical elucidation of organic molecules. magritek.com Unlike mass spectrometry or standard chromatographic techniques, NMR can provide detailed information about the connectivity of atoms and their spatial relationships. A key advantage of NMR is its ability to quantify molecules without the need for identical reference standards, a process that can be time-consuming and expensive. magritek.com

For chiral molecules like this compound, NMR is crucial for determining the relative and absolute configuration. Diastereomers, by definition, have different NMR spectra. magritek.com Even for enantiomers, the use of chiral derivatizing agents or chiral solvating agents can induce diastereomeric environments, leading to separable signals in the NMR spectrum.

Advanced 2D NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, provide a unique "fingerprint" of a molecule based on the correlations between protons and their directly attached carbons. nih.gov The chemical shifts of the protons and carbons at and near a stereocenter are highly sensitive to its configuration. nih.govchemrxiv.org Studies on complex molecules containing hydroxy fatty acid moieties have shown that inverting the configuration at the hydroxyl-bearing carbon results in prominent changes in the ¹H and ¹³C chemical shifts of the corresponding C-H group, allowing for unambiguous stereochemical assignment when compared to synthetic standards. nih.gov While a complete NMR assignment specifically for this compound is not available in the provided results, the established principles confirm NMR's essential role in its definitive stereochemical analysis. clockss.orgresearchgate.net

Table 5: Key Compound Names Mentioned

| Compound Name | |

|---|---|

| This compound | |

| 7-hydroxyoctanoic acid | |

| (3S,7R)-3-Benzyloxy-7-hydroxyoctanoic acid | |

| 8-hydroxyoctanoic acid | |

| 3-nitrophenylhydrazine | |

| Aniline | |

| (-)-Menthyl chloroformate | |

| L-menthol |

1H NMR and 13C NMR for Structural Confirmation and Purity Assessment

One-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, serves as a fundamental technique for the structural confirmation and purity assessment of this compound. The chemical shifts, signal multiplicities, and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide a detailed fingerprint of the molecule's structure.

In a typical ¹H NMR spectrum of a related compound, (3S,7R)-3-(Benzyloxy)-7-hydroxyoctanoic acid, the protons associated with the 7-hydroxyoctanoic acid moiety exhibit characteristic signals. The methyl protons (H-8) adjacent to the hydroxyl-bearing carbon appear as a doublet, while the methine proton (H-7) at the chiral center is observed as a multiplet. The methylene (B1212753) protons along the carbon chain (H-2 to H-6) produce a series of multiplets. The presence of a broad singlet corresponding to the carboxylic acid proton confirms the acid functionality. core.ac.uk

The ¹³C NMR spectrum provides complementary information, with distinct signals for each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is typically the most downfield signal. The carbon bearing the hydroxyl group (C-7) and the terminal methyl carbon (C-8) also show characteristic chemical shifts. By comparing the observed spectra with reference data or predicted spectra, the structural integrity and purity of a sample of this compound can be definitively established. Any significant unassigned signals may indicate the presence of impurities.

Table 1: Representative ¹H and ¹³C NMR Data for the 7-Hydroxyoctanoic Acid Moiety

Note: Data is based on the related compound (3S,7R)-3-(Benzyloxy)-7-hydroxyoctanoic acid and serves as a representative example. core.ac.uk

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| COOH | 10.52 (brs) | 176.8 |

| CH₂ (C-2) | 2.67-2.49 (m) | 39.5 |

| CH₂ (C-4) | 1.73-1.34 (m) | 34.1 |

| CH₂ (C-5) | 1.73-1.34 (m) | 21.2 |

| CH₂ (C-6) | 1.73-1.34 (m) | - |

| CH (C-7) | 3.94-3.85 (m) | 67.8 |

| CH₃ (C-8) | 1.16 (d, J=6.3 Hz) | 23.5 |

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

While 1D NMR provides essential information, two-dimensional (2D) NMR techniques are invaluable for unambiguously establishing the connectivity of atoms within the this compound molecule. These experiments reveal correlations between nuclei, allowing for a complete assembly of the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. contaminantdb.ca For this compound, COSY spectra would show cross-peaks connecting adjacent protons. For instance, the methyl protons at C-8 would show a correlation to the methine proton at C-7, which in turn would correlate with the methylene protons at C-6. This allows for the tracing of the entire carbon chain's proton network. contaminantdb.cabiorxiv.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra map direct one-bond correlations between protons and their attached carbons (¹H-¹³C). contaminantdb.ca This technique is crucial for assigning the chemical shifts of each carbon atom based on the already assigned proton spectrum. For example, the proton signal of the C-7 methine would show a cross-peak with the ¹³C signal of C-7. biorxiv.org

Together, these 2D NMR techniques provide a comprehensive and detailed structural analysis, leaving no ambiguity in the assignment of the molecular structure of this compound. nih.gov

Quantitative Method Development for Biological Samples

The quantification of this compound in biological samples such as plasma and urine is essential for metabolic studies. This is typically achieved using hyphenated chromatographic and mass spectrometric techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS):

For GC-MS analysis, a derivatization step is necessary to increase the volatility and thermal stability of the polar this compound. nih.gov A common approach involves a two-step derivatization: oximation followed by trimethylsilylation (TMS). researchgate.net The sample, such as urine, is first extracted, often using a solvent like ethyl acetate (B1210297) under acidic conditions. nih.govresearchgate.net The extract is then derivatized and injected into the GC-MS system.

Quantitative analysis is performed in selected ion monitoring (SIM) mode, where the mass spectrometer is set to detect specific fragment ions of the derivatized analyte, enhancing sensitivity and selectivity. researchgate.net An internal standard, a structurally similar compound not present in the sample, is added at the beginning of the sample preparation to correct for variations in extraction and derivatization efficiency. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS offers the advantage of analyzing this compound with minimal or no derivatization. shimadzu.com For plasma samples, a simple protein precipitation step with a solvent like acetonitrile (B52724) is often sufficient for sample preparation. shimadzu.comnih.gov The supernatant is then injected into the LC-MS/MS system.

The separation is typically performed on a reversed-phase column. nih.gov The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity. shimadzu.com In MRM, a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the target analyte. nih.gov As with GC-MS, a stable isotope-labeled internal standard of this compound would be the ideal choice for accurate quantification. nih.gov

Table 2: Representative Parameters for Quantitative Analysis of Hydroxy Fatty Acids

Note: This table presents typical parameters for the analysis of hydroxy fatty acids and may require optimization for this compound.

| Parameter | GC-MS | LC-MS/MS |

| Sample Type | Urine, Plasma | Plasma, Serum |

| Sample Preparation | Liquid-liquid extraction, Derivatization (e.g., oximation, silylation) nih.govresearchgate.net | Protein precipitation (e.g., with acetonitrile) shimadzu.comnih.gov |

| Chromatography Column | Capillary column (e.g., HP-5MS) bibliotekanauki.pl | Reversed-phase C18 column semanticscholar.org |

| Ionization Mode | Electron Ionization (EI) | Electrospray Ionization (ESI), typically negative mode nih.gov |

| Mass Analysis | Selected Ion Monitoring (SIM) | Multiple Reaction Monitoring (MRM) shimadzu.com |

| Internal Standard | Structurally similar compound (e.g., other hydroxy fatty acid) researchgate.net | Stable isotope-labeled analog (ideal) or structurally similar compound nih.gov |

Stereoselective Synthetic Methodologies for 7r 7 Hydroxyoctanoic Acid

Chemoenzymatic Synthesis Approaches Utilizing Biocatalysts

Chemoenzymatic strategies offer an environmentally benign and highly selective alternative to classical chemical methods for the synthesis of chiral molecules like (7R)-7-hydroxyoctanoic acid. acs.org These approaches utilize the inherent stereoselectivity and regioselectivity of enzymes to catalyze specific chemical transformations. muni.cz

Enzyme Screening and Directed Evolution for Stereoselective Hydroxylation

The direct hydroxylation of the C-H bond at the C7 position of octanoic acid is a primary strategy for synthesizing 7-hydroxyoctanoic acid. This requires enzymes capable of selective oxyfunctionalization of non-activated carbon atoms. researchgate.net Cytochrome P450 monooxygenases (CYPs) and unspecific peroxygenases (UPOs) are two major classes of enzymes explored for this purpose. researchgate.netCurrent time information in Bangalore, IN.

Initial screening of a panel of enzymes is the first step to identify a suitable biocatalyst. For instance, a study screening various UPOs for the hydroxylation of octanoic acid found that while most showed a preference for the C4 and C5 positions, the UPO from Talaromyces rugulosus (TruUPO) yielded the highest relative concentration of 7-hydroxyoctanoic acid compared to other tested UPOs. acs.orgCurrent time information in Bangalore, IN. Similarly, screening of a panel of class VII P450s revealed that P450-TT and P450-Hal1 showed a preference for hydroxylating octanoic acid at the C6 and C7 positions. sci-hub.se

The table below summarizes the regioselectivity of selected UPOs for octanoic acid hydroxylation. acs.org

| Enzyme | Product Distribution (%) |

| C4 & C5 | |

| DcaUPO | 95 |

| HspUPO | ~80 |

| TruUPO | ~60 |

Table 1: Regioselectivity of Unspecific Peroxygenases (UPOs) in Octanoic Acid Hydroxylation. Data adapted from a 2023 study in Organic Letters. acs.org

Whole-Cell Biotransformation Systems

For practical synthesis, isolated enzymes often require expensive cofactors like NADPH. Whole-cell biotransformation systems, typically using recombinant microorganisms like Escherichia coli, offer a cost-effective solution by utilizing the host cell's metabolism to supply and regenerate these cofactors. nih.govmdpi.com

Asymmetric Organic Synthesis Routes

Traditional organic synthesis provides powerful tools for constructing chiral molecules through the use of chiral auxiliaries, catalysts, or reagents to control the stereochemical outcome of a reaction.

Chiral Auxiliaries and Catalysts in Total Synthesis

Asymmetric total synthesis often relies on the use of a "chiral pool," which involves using readily available enantiopure natural products as starting materials. wikipedia.org Alternatively, a chiral auxiliary—an enantiomerically pure compound temporarily incorporated into a substrate—can direct the stereochemical course of a reaction. scielo.org.mx After the desired stereocenter is created, the auxiliary is removed and can often be recycled.

A relevant example is the synthesis of the natural product (-)-cephalosporolide D, which features a (7R)-hydroxyoctanoic acid moiety in its structure. In one reported synthesis, the (7R) stereocenter was established from a chiral precursor, (R)-2,3-O-cyclohexylidene-D-glyceraldehyde, which was derived from D-mannitol. clockss.org The synthesis involved a series of steps including a Horner-Wadsworth-Emmons reaction and hydrogenation to build the carbon chain, ultimately yielding (3S,7R)-3-Benzyloxy-7-hydroxyoctanoic acid, a direct precursor that can be converted to this compound. clockss.org This approach demonstrates how chirality from a natural source can be transferred to create the desired stereocenter in the target molecule.

Chiral hydroxamic acids have also emerged as effective ligands in asymmetric catalysis, particularly for transformations like epoxidations, which can be key steps in the synthesis of hydroxy acids. researchgate.netencyclopedia.pubnih.gov

Enantioselective Reductions and Oxidations

An alternative and common strategy for preparing chiral alcohols is the asymmetric reduction of a prochiral ketone. For the synthesis of this compound, this would involve the enantioselective reduction of 7-oxooctanoic acid. This transformation can be achieved using either biocatalytic or chemocatalytic methods.

Biocatalytic reductions often employ ketoreductases or whole-cell systems (e.g., baker's yeast) that can exhibit high enantioselectivity. d-nb.info For instance, a patented method describes the enantioselective reduction of 8-chloro-6-oxo-octanoic acid alkyl esters to produce the corresponding (R)-hydroxy esters using the microorganism Geotrichum candidum, demonstrating the feasibility of this approach for related substrates. wipo.int

Chemically, asymmetric transfer hydrogenation using catalysts like those based on Ruthenium complexes with chiral ligands (e.g., TsDPEN) is a powerful method for the enantioselective reduction of ketones to alcohols. wikipedia.org These methods can achieve high yields and excellent enantiomeric excess.

Derivatization and Analog Synthesis of this compound for Research Probes

To study the biological roles and mechanisms of action of this compound, it is often necessary to synthesize derivatives or analogs that can serve as research probes. These probes can be designed to be fluorescent, photoactivatable, or tagged for easy detection. researchgate.net

The structure of this compound offers two primary functional groups for derivatization: the carboxylic acid and the secondary alcohol.

Fluorescent Analogs: A common strategy is to attach a fluorescent reporter group, such as a fluorene (B118485) or nitrobenzoxadiazole (NBD) moiety, to the molecule. nih.govchemrxiv.org For example, a fluorescent analog could be synthesized by creating an ester or amide linkage between the carboxylic acid of this compound and a fluorescent alcohol or amine. Alternatively, a fluorescent group could be attached to a different position on the alkyl chain through a multi-step synthesis to create a probe that mimics the natural compound while allowing for visualization in biological systems. acs.orgnih.gov

Derivatization for Stereochemical Analysis: The hydroxyl group is a key handle for derivatization to confirm the stereochemistry of the synthesized product. Chiral derivatizing agents, such as phenylglycine methyl ester (PGME) or Mosher's acid, can be reacted with the hydroxyl group to form diastereomeric esters. acs.orgnih.gov These diastereomers can then be separated and analyzed by techniques like LC-MS or NMR to determine the enantiomeric excess of the synthetic product. acs.orgnih.govresearchgate.net

Probes for Target Identification: To identify the cellular binding partners or metabolic pathways involving this compound, analogs containing photo-crosslinkers or affinity tags (like biotin) can be synthesized. These research probes are crucial tools in chemical biology for elucidating the function of bioactive molecules.

Sustainable and Green Chemistry Approaches to this compound Synthesis

The growing emphasis on environmental stewardship in chemical manufacturing has spurred the development of sustainable and green methodologies for producing valuable chiral compounds like this compound. d-nb.info These approaches prioritize the use of renewable resources, biocatalysis, and processes that minimize hazardous waste and energy consumption, standing in contrast to conventional chemical syntheses. wjpmr.commdpi.comresearchgate.net The principles of green chemistry, such as atom economy, use of safer solvents, and employment of catalysts over stoichiometric reagents, are central to these innovative synthetic routes. wjpmr.comresearchgate.net

Key research efforts in this area are focused on biocatalytic transformations, which leverage the high selectivity and efficiency of enzymes to construct the desired chiral center. researchgate.netresearchgate.net These methods often operate under mild conditions in aqueous media, offering significant environmental and economic advantages. researchgate.net

Biocatalytic Strategies for Green Synthesis

The primary green strategies for synthesizing this compound involve the use of isolated enzymes or whole-cell microbial systems. These biocatalytic approaches can be broadly categorized into direct hydroxylation of saturated precursors and functionalization of unsaturated fatty acids.

Enzymatic C-H Hydroxylation: A highly attractive green strategy is the direct, stereoselective oxidation of a C-H bond on the octanoic acid carbon chain. rsc.org Enzymes such as cytochrome P450 monooxygenases and peroxygenases are particularly well-suited for this task. researchgate.netconstantsystems.com Peroxygenases, for instance, are advantageous as they utilize common hydrogen peroxide as the oxidant, which decomposes into water as its only byproduct, representing a highly atom-efficient and clean process. rsc.org While research has demonstrated the successful α-hydroxylation of medium-chain fatty acids like caproic acid (C6) and octanoic acid (C8) with high conversion and selectivity using bacterial peroxygenases, tailoring this approach for specific C7-hydroxylation remains an area of active development. rsc.org For example, the enzyme P450Spα has been used for the preparative synthesis of (S)-2-hydroxyoctanoic acid, achieving an 87% yield on a gram scale with an enantiomeric excess of over 99%, showcasing the potential of this enzymatic class for producing enantiomerically pure hydroxy acids. rsc.org

Hydration of Unsaturated Fatty Acids: Another significant biocatalytic route involves the stereoselective hydration of a carbon-carbon double bond in an unsaturated fatty acid precursor. researchgate.netresearchgate.net Enzymes known as oleate (B1233923) hydratases can add a water molecule across a C=C bond to produce a specific chiral hydroxyl group. researchgate.netresearchgate.net This process could be applied to a precursor molecule containing a double bond at the C6 or C7 position to yield the target this compound. The reaction is often performed using whole-cell biocatalysts, which circumvents the need for costly enzyme purification and provides an intrinsic system for cofactor regeneration. researchgate.netconstantsystems.com

Derivatization from Renewable Biopolymers: A paradigm of sustainable synthesis is the production of chiral molecules from renewable feedstocks. ontosight.ai Polyhydroxyalkanoates (PHAs) are biodegradable polyesters produced by various microorganisms from carbon sources like sugars or plant oils. d-nb.infonih.gov These biopolymers are a natural source of enantiomerically pure (R)-hydroxycarboxylic acids. nih.gov Through controlled chemical or enzymatic depolymerization (hydrolysis) of PHAs, specific (R)-hydroxycarboxylic acid monomers can be harvested. d-nb.infonih.gov While the production of R-3-hydroxybutyric acid and other medium-chain-length 3-hydroxy acids from PHAs is well-established, engineering microorganisms to synthesize PHAs containing the (7R)-7-hydroxyoctanoate monomer would create a direct and highly sustainable route to the target compound. nih.gov

The following table summarizes these green chemistry approaches.

| Method | Key Biocatalyst/System | Green Principle(s) | Potential Substrate | Illustrative Research Finding |

| Enzymatic C-H Hydroxylation | Peroxygenases (e.g., P450Spα) | Use of biocatalyst, benign oxidant (H₂O₂), high selectivity, water as byproduct. rsc.org | Octanoic Acid | P450Spα hydroxylated C8 fatty acid with up to 99% conversion and >99% enantiomeric excess for the (S)-alpha-hydroxy product. rsc.org |

| Enzymatic Hydration | Oleate Hydratases (OhyA) | Use of biocatalyst (whole cells), aqueous reaction conditions, high stereoselectivity. researchgate.netresearchgate.net | Octenoic Acid derivative | A broad range of unsaturated fatty acids can be transformed into enantiomerically pure fatty alcohols via intermediate hydroxy acids in a one-pot approach. researchgate.netconstantsystems.com |

| Depolymerization of Biopolymers | PHA Depolymerases / Chemical Hydrolysis | Use of renewable feedstock, biodegradability, inherent chirality from biology. d-nb.infonih.gov | Poly[(R)-7-hydroxyoctanoate] | Efficient methods for the preparation of (R)-3-hydroxybutyric acid from PHB by acidic alcoholysis have been reported. d-nb.info |

Applications of 7r 7 Hydroxyoctanoic Acid As a Research Tool and Precursor

Utilization in Metabolic Engineering Studies for Enhanced Bioproduction

(7R)-7-hydroxyoctanoic acid is a monomer unit of medium-chain-length polyhydroxyalkanoates (mcl-PHAs), which are biodegradable polyesters synthesized by various microorganisms. mdpi.comacs.org Metabolic engineering has become a powerful tool to enhance the production of these valuable (R)-hydroxycarboxylic acids (R-HAs) from renewable resources. tandfonline.comnih.gov

Researchers have focused on engineering microbial strains, such as Pseudomonas putida and recombinant Escherichia coli, to optimize the biosynthetic pathways leading to PHA accumulation. researchgate.netntu.edu.sg These microorganisms can be cultivated on various carbon sources, including waste fatty acids and glycerol (B35011), to produce mcl-PHAs. plos.org The subsequent controlled depolymerization of these polymers, either through chemical hydrolysis or in vivo enzymatic processes, releases the constituent (R)-HA monomers. nih.govntu.edu.sg

Metabolic engineering strategies for enhancing the yield of specific monomers like this compound involve several approaches. These include the overexpression of key enzymes in the PHA biosynthetic pathway, such as PHA synthases and monomer-supplying enzymes, and the deletion of competing metabolic pathways. plos.orgshimadzu.com For instance, studies on P. putida have shown that environmental conditions, such as an alkaline pH, can trigger the activity of intracellular PHA depolymerases, leading to the efficient release of (R)-3-hydroxyoctanoic acid and other mcl-R-HAs into the culture medium. nih.govresearchgate.net

Table 1: Examples of Engineered Microorganisms for R-HA Production

| Microorganism | Engineering Strategy | Target Products | Reference |

| Pseudomonas putida GPo1 | In vivo depolymerization at alkaline pH | (R)-3-hydroxyoctanoic acid, (R)-3-hydroxyhexanoic acid | ntu.edu.sgresearchgate.net |

| Recombinant E. coli | Introduction of PHA biosynthesis pathway genes | Polyhydroxyalkanoates (PHAs) | researchgate.netshimadzu.com |

| Pseudomonas putida LS46 | Grown on waste glycerol and fatty acids | Medium-chain-length PHAs | plos.org |

These biotechnological processes represent a sustainable alternative to conventional chemical synthesis for the production of enantiomerically pure chemicals. nih.govresearchgate.net

Application in Elucidating Lipid Metabolism Pathways in Diverse Organisms

As a hydroxy fatty acid, 7-hydroxyoctanoic acid serves as a metabolite and an intermediate in various biological pathways, making it a useful tool for studying lipid metabolism. thegoodscentscompany.com It is recognized as a medium-chain hydroxy acid that can be formed from the metabolism of medium-chain triglycerides. mdpi.comresearchgate.net Its presence and concentration in biological fluids can provide insights into metabolic states and disorders.

For example, 7-hydroxyoctanoic acid has been identified as a metabolite in human urine and is associated with the inborn metabolic disorder medium-chain acyl-CoA dehydrogenase (MCAD) deficiency. mdpi.comresearchgate.netresearchgate.net In this condition, the body's ability to break down medium-chain fatty acids for energy is impaired, leading to the accumulation and excretion of unusual metabolites, including various hydroxyoctanoic acids. researchgate.netresearchgate.net Studying the profile of such metabolites helps in understanding the pathophysiology of the disease.

Furthermore, research using deuterated isomers of dihydroxy fatty acids in organisms like the yeast Saccharomyces cerevisiae has helped to trace their metabolic fate, including oxidation and reduction steps, elucidating complex metabolic networks. theses.cz The detection of this compound in metabolomics studies, such as those analyzing urine profiles across different age groups, suggests its potential role in normal metabolic processes and age-related metabolic shifts. nih.gov

Precursor for Investigating Bioactive Natural Products

The enantiomerically pure structure of this compound and related R-HAs makes them highly valuable chiral building blocks in organic synthesis. tandfonline.comresearchgate.net Their bifunctional nature allows for a wide range of chemical modifications, providing pathways to complex and biologically active natural products. nih.govresearchgate.net

Research has demonstrated the use of (R)-3-hydroxyoctanoate, a positional isomer, as a key starting material for the synthesis of several bioactive compounds. For instance, it is a precursor in the synthesis of:

Massoialactone: A naturally occurring α,β-unsaturated δ-lactone known for its distinct aroma and presence in essential oils. nih.gov

Gloeosporone: A 14-membered macrolide that acts as an autoinhibitor of spore germination in certain fungi. nih.gov

3,5-Dihydroxydecanoic acid: Another bioactive δ-lactone. nih.gov

A library of 18 different compounds, including halo and unsaturated esters, was synthesized from (R)-3-hydroxyoctanoic acid to explore their therapeutic potential. lipidmaps.org This investigation revealed that the presence of a free carboxylic acid group was crucial for antimicrobial activity against a range of bacteria and fungi. lipidmaps.org Additionally, certain derivatives, such as (E)-oct-2-enoic acid derived from (R)-3-hydroxyoctanoic acid, were found to inhibit quorum sensing in the opportunistic pathogen Pseudomonas aeruginosa. lipidmaps.org More recently, a 3-hydroxyoctanoic acid moiety was identified as part of the structure of kavaratamides, a class of linear lipodepsipeptides discovered from marine cyanobacteria. nih.gov

Use as a Standard in Analytical Chemistry for Method Validation

In analytical chemistry, pure compounds are essential as reference standards for the development, validation, and calibration of analytical methods. This compound serves this purpose, particularly in chromatographic techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) used for lipid analysis. lipidmaps.orgresearchgate.net

The validation of an analytical method ensures its accuracy, precision, sensitivity, and specificity. For the quantitative analysis of hydroxy fatty acids, this process involves using a known amount of a high-purity standard, such as this compound, to create calibration curves. thegoodscentscompany.com Often, isotopically labeled analogues, like deuterated standards, are used as internal standards to account for sample loss during preparation and to improve the accuracy of quantification.

This application is particularly relevant in the analysis of mcl-PHAs. The standard procedure involves the depolymerization of the PHA polymer into its constituent hydroxyalkanoic acid monomers, which are then derivatized (e.g., to methyl esters) for GC-MS analysis. mdpi.comnih.gov Researchers have established GC-MS methods where strong linear correlations exist between the carbon number of an (R)-hydroxyalkanoic acid monomer and its chromatographic retention time and mass spectrometric response factor. ntu.edu.sgnih.gov The development and validation of these correlation models rely on the use of authentic standards, including those for C8 monomers like this compound, to ensure reliable quantification of a wide range of PHA components, even those for which individual standards are not available. ntu.edu.sgnih.gov

Table 2: Key Parameters in Analytical Method Validation

| Parameter | Description | Role of Standard |

| Accuracy | The closeness of a measured value to a standard or known value. | Used to prepare samples with known concentrations to test recovery. |

| Precision | The closeness of two or more measurements to each other. | Replicate analyses of the standard are performed to assess variability. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | A series of dilutions of the standard is analyzed to create a calibration curve. |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected. | The standard is used to determine the signal-to-noise ratio at low concentrations. |

| Limit of Quantitation (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | The standard is used to establish the lowest concentration that meets accuracy and precision criteria. |

Future Research Directions and Unexplored Avenues for 7r 7 Hydroxyoctanoic Acid Studies

Investigation of Novel Biosynthetic Pathways in Uncharacterized Microorganisms

The biosynthesis of hydroxy fatty acids (HFAs) is a widespread capability among various microorganisms, including bacteria, yeasts, and fungi, yet the full diversity of these pathways remains largely untapped. researchgate.net Future research must prioritize the exploration of uncharacterized microorganisms from diverse environments as potential sources of novel enzymes for (7R)-7-hydroxyoctanoic acid production. Hydroxy fatty acids are challenging to synthesize chemically due to the inert nature of the fatty acyl chain, making biotechnological production through microbial conversion an attractive alternative. researchgate.net

Microorganisms employ several enzymatic strategies to hydroxylate fatty acids, primarily involving P450 monooxygenases, which can introduce hydroxyl groups at various positions on the carbon chain. nih.gov Bioprospecting efforts, combining omics technologies with traditional culturing, can lead to the discovery of new microbial strains and enzymes with unique regioselectivity and stereoselectivity, potentially yielding this compound directly. researchgate.netresearchgate.net For instance, enzymes from the CYP152 family of P450 peroxygenases are known to use fatty acids as natural substrates, offering a promising starting point for investigation. biobased-valuecircle.eu Another key enzymatic route is the hydration of unsaturated fatty acids, catalyzed by oleate (B1233923) hydratases, which could be engineered or discovered to act on specific precursors to yield the desired product. researchgate.netresearchgate.net

Elucidation of Undiscovered Biological Roles in Eukaryotic Systems

While this compound is known as a minor metabolite of medium-chain fatty acid oxidation in humans, particularly in cases of medium-chain acyl-CoA dehydrogenase deficiency, its broader biological significance in eukaryotic systems is largely unknown. hmdb.cathegoodscentscompany.com Future studies should aim to unravel its potential roles beyond that of a simple metabolic intermediate. Hydroxy fatty acids, in general, are involved in various biological processes, and this specific enantiomer could function as a signaling molecule, a modulator of inflammatory pathways, or a structural component of novel lipids. ontosight.ai

Emerging evidence suggests that various hydroxy fatty acids possess anti-inflammatory and anti-proliferative activities. ontosight.aiontosight.ai For example, certain neolignans and other metabolites have been shown to reduce nitric oxide (NO) production and inhibit the expression of inflammatory mediators like TNF-α and COX-2, indicating a potential role in managing neuroinflammatory diseases. mdpi.com Research should investigate whether this compound or its derivatives can modulate similar pathways, for instance, in microglial cells or other immune cells. mdpi.com Furthermore, its structural similarity to other bioactive lipids suggests it could be a precursor to compounds with pheromonal or other signaling functions in various organisms. nih.gov

Development of Advanced Synthetic Routes for Industrial Scalability in Research Applications

The limited availability of enantiomerically pure this compound is a significant bottleneck for research. nih.gov Developing scalable and cost-effective synthetic routes is therefore a critical area of future work. Both chemical and biocatalytic approaches offer distinct advantages and challenges that need to be addressed to ensure a steady supply for research applications.

Chemical synthesis can be achieved through multi-step processes involving asymmetric synthesis or organocatalytic methods to establish the chiral center at the C7 position. ontosight.ai However, these routes can be tedious and often rely on expensive catalysts and harsh reaction conditions, making them difficult to scale. nih.gov

Biocatalysis presents a more sustainable and highly selective alternative. researchgate.netbiobased-valuecircle.eu This can involve:

Whole-cell biotransformation: Using engineered or naturally competent microorganisms like Pseudomonas putida or E. coli to convert cheaper feedstocks (like octanoic acid or glucose) into the desired product. nih.govethz.ch

Enzymatic synthesis: Employing isolated enzymes, such as P450 peroxygenases or lipases, to perform the specific hydroxylation or resolution step. biobased-valuecircle.eu A cooperation between the company B4Plastics and the start-up Enzyan has already demonstrated the potential of upscaling the production of α-hydroxy octanoic acid using biocatalytic cascades. biobased-valuecircle.eu

Future research should focus on improving the efficiency of these biocatalytic systems through metabolic engineering to enhance precursor supply and enzyme expression, and through bioprocess engineering to optimize fermentation and downstream processing. researchgate.netdiva-portal.org

Integration into Systems Biology and Omics-Based Research for Comprehensive Understanding

To fully comprehend the role of this compound in a biological context, a holistic, systems-level approach is necessary. nih.gov Systems biology, which integrates data from various "omics" platforms, can move research beyond studying single components to understanding the entire network of interactions. brjac.com.brdigit-biotech.eu

Future research should systematically apply omics technologies to study this compound:

Metabolomics: This is the most direct way to quantify the levels of this compound and related metabolites in various biological samples (cells, tissues, biofluids) under different conditions. nih.gov This can help correlate its presence with specific physiological or disease states.

Transcriptomics and Proteomics: By analyzing changes in gene (RNA) and protein expression, researchers can identify the enzymes and pathways responsible for the synthesis, degradation, and downstream effects of this compound. researchgate.netnih.gov For example, if treating cells with a compound leads to an increase in this compound, transcriptomics could reveal the upregulation of a specific P450 gene.

Genomics: Analyzing the genomes of microorganisms that produce this compound can help identify the genes and gene clusters encoding its biosynthetic pathway. researchgate.net

Integrating these datasets using bioinformatics tools like MetaboAnalyst or OmicsNet can reveal complex relationships between genotype and phenotype, providing a much deeper understanding of the compound's function. brjac.com.brnih.gov

Exploration of Structure-Activity Relationships for Downstream Metabolites of this compound

This compound is a valuable chiral synthon, or building block, for creating more complex and potentially bioactive molecules. nih.govethz.ch Its two functional groups—a hydroxyl and a carboxylic acid—allow for a wide range of chemical modifications. nih.gov A major future avenue of research is the synthesis of derivatives and the systematic exploration of their structure-activity relationships (SAR).

This involves creating a library of related compounds by modifying the parent structure and testing how these changes affect a specific biological activity, such as antimicrobial, anti-inflammatory, or cytotoxic effects. nih.govresearchgate.net Potential downstream products for which SAR studies would be highly valuable include:

Lactones and Macrolides: Intramolecular cyclization can form a lactone, and this core structure is found in many natural products with potent biological activities, including antibiotics and signaling molecules. nih.gov

Biodegradable Polymers: As a hydroxy acid, it can be a monomer for the synthesis of polyesters like polyhydroxyalkanoates (PHAs). ontosight.ai Modifying its structure could lead to new bioplastics with enhanced mechanical properties or biodegradability.